Cas no 1856140-50-5 (1-Heptene, 4-(bromomethyl)-5-ethyl-)

1-Heptene, 4-(bromomethyl)-5-ethyl- 化学的及び物理的性質
名前と識別子
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- 1-Heptene, 4-(bromomethyl)-5-ethyl-
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- インチ: 1S/C10H19Br/c1-4-7-10(8-11)9(5-2)6-3/h4,9-10H,1,5-8H2,2-3H3
- InChIKey: YCLCHVIPRPXGDR-UHFFFAOYSA-N
- ほほえんだ: C=CCC(CBr)C(CC)CC
1-Heptene, 4-(bromomethyl)-5-ethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-676975-5.0g |
4-(bromomethyl)-5-ethylhept-1-ene |
1856140-50-5 | 95.0% | 5.0g |
$3273.0 | 2025-03-12 | |
Enamine | EN300-676975-10.0g |
4-(bromomethyl)-5-ethylhept-1-ene |
1856140-50-5 | 95.0% | 10.0g |
$4852.0 | 2025-03-12 | |
Enamine | EN300-676975-0.1g |
4-(bromomethyl)-5-ethylhept-1-ene |
1856140-50-5 | 95.0% | 0.1g |
$993.0 | 2025-03-12 | |
Enamine | EN300-676975-0.25g |
4-(bromomethyl)-5-ethylhept-1-ene |
1856140-50-5 | 95.0% | 0.25g |
$1038.0 | 2025-03-12 | |
Enamine | EN300-676975-0.05g |
4-(bromomethyl)-5-ethylhept-1-ene |
1856140-50-5 | 95.0% | 0.05g |
$948.0 | 2025-03-12 | |
Enamine | EN300-676975-1.0g |
4-(bromomethyl)-5-ethylhept-1-ene |
1856140-50-5 | 95.0% | 1.0g |
$1129.0 | 2025-03-12 | |
Enamine | EN300-676975-0.5g |
4-(bromomethyl)-5-ethylhept-1-ene |
1856140-50-5 | 95.0% | 0.5g |
$1084.0 | 2025-03-12 | |
Enamine | EN300-676975-2.5g |
4-(bromomethyl)-5-ethylhept-1-ene |
1856140-50-5 | 95.0% | 2.5g |
$2211.0 | 2025-03-12 |
1-Heptene, 4-(bromomethyl)-5-ethyl- 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
1-Heptene, 4-(bromomethyl)-5-ethyl-に関する追加情報
1-Heptene, 4-(bromomethyl)-5-ethyl- (CAS No. 1856140-50-5): A Comprehensive Overview
1-Heptene, 4-(bromomethyl)-5-ethyl- (CAS No. 1856140-50-5) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound is characterized by a heptene backbone with a bromomethyl and ethyl substituent, which imparts distinct reactivity and functional properties.
The chemical structure of 1-Heptene, 4-(bromomethyl)-5-ethyl- is particularly noteworthy. The presence of the bromomethyl group at the 4-position and the ethyl group at the 5-position provides a versatile platform for further chemical modifications. The bromomethyl group can serve as a reactive site for nucleophilic substitution reactions, enabling the introduction of various functional groups. Meanwhile, the ethyl substituent adds steric bulk and influences the overall conformational flexibility of the molecule.
In the context of pharmaceutical research, 1-Heptene, 4-(bromomethyl)-5-ethyl- has shown promise as an intermediate in the synthesis of bioactive compounds. Recent studies have explored its potential as a building block for the development of novel drugs targeting specific biological pathways. For instance, researchers at the University of California, Los Angeles (UCLA) have utilized this compound in the synthesis of small molecules that exhibit potent anti-inflammatory properties. These molecules have demonstrated efficacy in preclinical models of inflammatory diseases, highlighting the therapeutic potential of derivatives of 1-Heptene, 4-(bromomethyl)-5-ethyl-.
Beyond pharmaceutical applications, materials science has also benefited from the unique properties of this compound. The ability to functionalize the bromomethyl group has led to the development of advanced materials with tailored properties. For example, scientists at MIT have incorporated 1-Heptene, 4-(bromomethyl)-5-ethyl- into polymer architectures to create materials with enhanced mechanical strength and thermal stability. These materials have found applications in areas such as aerospace engineering and electronics.
In synthetic chemistry, 1-Heptene, 4-(bromomethyl)-5-ethyl- serves as a valuable starting material for a wide range of synthetic transformations. Its reactivity profile makes it an ideal candidate for cross-coupling reactions, such as Suzuki-Miyaura coupling and Heck reactions. These reactions enable the formation of complex molecular architectures with high regioselectivity and stereoselectivity. Additionally, the compound's compatibility with various catalytic systems has facilitated its use in green chemistry approaches, where sustainable and environmentally friendly processes are prioritized.
The safety and handling of 1-Heptene, 4-(bromomethyl)-5-ethyl- are important considerations for researchers working with this compound. While it is not classified as a hazardous material under current regulations, proper safety protocols should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas or fume hoods, and storing the compound in tightly sealed containers away from heat sources.
Recent advancements in analytical techniques have also contributed to a deeper understanding of 1-Heptene, 4-(bromomethyl)-5-ethyl-. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its structure and confirming its purity. These techniques have enabled researchers to detect trace impurities and monitor reaction progress with high precision.
In conclusion, 1-Heptene, 4-(bromomethyl)-5-ethyl- (CAS No. 1856140-50-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity profile make it an invaluable tool for researchers exploring new frontiers in pharmaceuticals, materials science, and synthetic chemistry. As ongoing research continues to uncover new applications and properties, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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